Spacer Length and Steric Hindrance: PEG7 (30.7 Å) Provides a Balanced Intermediate Distance Compared to Shorter PEG3 (~13-22 Å) and Longer PEG11 (50.4 Å)
Biotin-PEG7-azide features a discrete PEG₇ spacer consisting of 27 atoms spanning 30.7 Å, which provides sufficient distance to minimize steric hindrance between the biotin moiety and the conjugated target molecule during streptavidin/avidin binding . In contrast, Biotin-PEG3-azide possesses a shorter spacer arm estimated at ~13–22 Å, which may restrict accessibility of the biotin binding pocket in crowded environments [1]. Conversely, Biotin-PEG11-azide contains a 40-atom, 50.4 Å spacer that extends beyond the optimal distance for many assays, potentially increasing molecular flexibility without conferring additional binding advantages .
| Evidence Dimension | Spacer length (atoms / Ångströms) |
|---|---|
| Target Compound Data | 27 atoms / 30.7 Å |
| Comparator Or Baseline | Biotin-PEG3-azide: ~13–22 Å; Biotin-PEG11-azide: 40 atoms / 50.4 Å |
| Quantified Difference | PEG7 is +8.7–17.7 Å longer than PEG3 and -19.7 Å shorter than PEG11 |
| Conditions | Specified by manufacturer based on molecular modeling; dPEG® spacers are discrete and monodisperse |
Why This Matters
Procurement of a linker with an empirically defined, intermediate spacer length ensures reproducible biotin accessibility without introducing excessive flexibility or steric hindrance.
- [1] Interchim. Biotin-PEG3-azide product description (spacer arm ~22 Å). View Source
